molecular formula C19H20N2O2S B15011220 2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15011220
M. Wt: 340.4 g/mol
InChI Key: TXCHRCYRLITQHS-SRZZPIQSSA-N
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Description

2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include other Schiff bases with different substituents on the aromatic ring. For example:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C19H20N2O2S/c1-12-4-6-14-15(10-20)19(24-18(14)8-12)21-11-13-5-7-16(22-2)17(9-13)23-3/h5,7,9,11-12H,4,6,8H2,1-3H3/b21-11+

InChI Key

TXCHRCYRLITQHS-SRZZPIQSSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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